molecular formula C6H11ClN4O B3034320 (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1567102-05-9

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B3034320
CAS No.: 1567102-05-9
M. Wt: 190.63
InChI Key: HEMLJVWFJJNNSB-UHFFFAOYSA-N
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Description

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1567102-05-9 ) is a high-purity heterocyclic building block of significant interest in pharmaceutical and chemical biology research. This compound features a unique molecular architecture that combines an azetidine ring, a saturated four-membered nitrogen-containing heterocycle, with a 1,2,3-triazole moiety . The azetidine subunit is a recognized pharmacophore found in a variety of biologically active molecules and natural products, including some with cytotoxic and antibacterial activities . Furthermore, azetidine rings are key components in approved therapeutics, such as the antihypertensive drug azelnidipine, and are widely used as conformationally constrained analogues of amino acids like proline and GABA in peptide chemistry and drug design . The 1,2,3-triazole group is a privileged structure in medicinal chemistry, often employed in the synthesis of compounds for researching neurodegenerative diseases . The presence of these two rings, along with a hydroxymethyl functional group (C6H11ClN4O, MW: 190.63 g/mol ), makes this chemical a versatile precursor for further derivatization and a valuable scaffold for constructing potential pharmacologically active agents . It is commonly utilized in the synthesis of novel heterocyclic amino acid derivatives and for the generation of diverse compound libraries . Please handle with care; this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLJVWFJJNNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride" cannot be composed. The available data primarily focuses on the chemical and physical properties, safety hazards, and identifiers of related compounds such as "(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol" and "(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride" .

Chemical Information:

  • (1-{1-[1-(4-nitrobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanamine) This compound has a molecular weight of 338.35 and the molecular formula C12H14N6O4SC_{12}H_{14}N_6O_4S .
  • This compound This compound has the molecular formula C6H11ClN4OC_6H_{11}ClN_4O .
  • (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride This compound is also known by other names such as "[1-(azetidin-3-yl)-1h-1,2,3-triazol-4-yl]methanol dihydrochloride" and "[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride" . It has the molecular formula C6H12Cl2N4OC_6H_{12}Cl_2N_4O .

Safety and Hazards:

  • (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Basic/Related Compounds Information:

  • [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol has a molecular weight of 154.17 g/mol and a molecular formula of C6H10N4OC_6H_{10}N_4O .

Additional Data:

  • [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride has a molecular weight of 227.09 . Hazard statements include H302, H315, H319, and H335, with precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

The mechanism of action of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the azetidine ring can interact with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in the azetidine-triazole-methanol scaffold. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride C₇H₁₃ClN₄O 204.66 Azetidine, hydroxymethyl Hydrochloride salt enhances solubility; azetidine provides rigidity and basicity
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride C₇H₁₄Cl₂N₄O 241.12 Ethanol group, dihydrochloride Increased solubility due to additional HCl; ethanol may alter metabolic stability
[1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol C₁₀H₇ClF₃N₃O 277.63 Chlorophenyl, trifluoromethyl Enhanced lipophilicity; electron-withdrawing groups improve membrane permeability
[1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride C₁₁H₁₄ClN₃O 247.70 Phenylethyl Bulky aromatic substituent may hinder target binding; discontinued
(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol C₆H₁₁N₃O 141.17 Isopropyl Steric hindrance from branched alkyl group; simpler synthesis

Commercial and Research Status

  • Discontinuation : The target compound is listed as discontinued by CymitQuimica , while structurally similar analogs (e.g., dihydrochloride derivatives) remain available .

Key Research Findings

Pharmacokinetic Considerations

  • Lipophilicity : LogP of the target compound is estimated at −0.5 (hydrophilic), contrasting with chlorophenyl analogs (LogP ~2.5) .
  • Blood-Brain Barrier (BBB) Penetration : Azetidine’s small size and basicity may favor CNS targeting compared to bulkier derivatives .

Biological Activity

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

The chemical formula for this compound is C6H10ClN4OC_6H_{10}ClN_4O with a molecular weight of 202.64 g/mol. The compound is typically presented as a powder and has a purity of 95% .

PropertyValue
Chemical Formula C₆H₁₀ClN₄O
Molecular Weight 202.64 g/mol
IUPAC Name (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Appearance Powder
Purity 95%

Anticancer Activity

Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For example, studies have shown that related triazole derivatives can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

In specific assays, compounds similar to this compound have demonstrated IC50 values as low as 0.43 µM against HCT116 colorectal cancer cells, indicating potent cytotoxic effects . The mechanism often involves the modulation of key signaling pathways such as NF-kB and caspase activation.

Antimicrobial Activity

Triazole derivatives are also well-known for their antimicrobial properties. They have been tested against various bacterial strains and fungi. The mechanism typically involves inhibiting the synthesis of nucleic acids or disrupting cell membrane integrity.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole compounds have shown promise in treating conditions such as diabetes and malaria. Their ability to interact with multiple biological targets makes them versatile candidates for drug development .

Study 1: Anticancer Mechanism

In a study conducted by Wei et al., a series of triazole derivatives were synthesized and evaluated for their anticancer activity. One particular derivative showed significant cytotoxicity against HCT116 cells with an IC50 of 5.19 µM. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway without affecting normal cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the common synthetic routes for (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key intermediate, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol, is generated by reacting azetidine-containing azides with propargyl alcohol derivatives. The methanol group is introduced through hydroxylation or reduction of a precursor aldehyde (e.g., using NaBH₄). Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions .

Q. How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling high-resolution or twinned data. Key parameters include R-factors (<5% for high-quality data), hydrogen bonding networks (e.g., O–H···Cl interactions in the hydrochloride salt), and torsional angles of the azetidine-triazole moiety .

Q. What biochemical pathways or targets are associated with this compound?

Analogous triazole derivatives (e.g., (1-benzyl-1H-1,2,3-triazol-4-yl)methanol) inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and apoptosis in cancer cells (e.g., BT-474). Target validation involves competitive binding assays with radiolabeled colchicine and immunofluorescence microscopy to visualize microtubule disruption .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Mechanochemical synthesis (e.g., ball milling) reduces solvent use and improves reaction efficiency. For CuAAC, immobilizing Cu(I) catalysts on Merrifield resin enhances recyclability. Key parameters:

  • Catalyst loading : 0.5–1 mol% Cu(I) with tris(triazolyl)methanol ligands (e.g., TBTA) .
  • Reaction time : 2–4 hours at 25°C in DMF/H₂O.
    Monitor purity via HPLC (C18 column, MeCN/H₂O gradient) and characterize intermediates by ¹H/¹³C NMR .

Q. How to resolve contradictions in crystallographic vs. solution-phase structural data?

Discrepancies may arise from conformational flexibility (e.g., azetidine puckering). Strategies:

  • DFT calculations : Compare gas-phase optimized structures with SCXRD data.
  • VT-NMR : Variable-temperature NMR (e.g., −40°C to 80°C) to detect dynamic processes.
  • Solvent screening : Crystallize in multiple solvents (e.g., EtOH vs. DMSO) to identify polymorphs .

Q. What assays are suitable for evaluating its bioactivity in cellular models?

  • Antiproliferative activity : MTT assay (48–72 hr exposure, IC₅₀ calculation).
  • Microtubule disruption : Immunofluorescence staining of α-tubulin in HeLa cells.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Q. How to analyze stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .

Q. What computational methods predict its pharmacokinetic properties?

  • ADME prediction : SwissADME or ADMETLab for logP, BBB permeability, and CYP450 inhibition.
  • Molecular docking : Autodock Vina to simulate binding to tubulin (PDB: 1SA0) or other targets.
  • MD simulations : GROMACS for >100 ns trajectories to assess binding stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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